molecular formula C11H14N2O2 B13049486 (3R)-3-Amino-3-(2,3-dimethoxyphenyl)propanenitrile

(3R)-3-Amino-3-(2,3-dimethoxyphenyl)propanenitrile

Cat. No.: B13049486
M. Wt: 206.24 g/mol
InChI Key: CSWRQFLOYNWXOC-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R)-3-Amino-3-(2,3-dimethoxyphenyl)propanenitrile is a chiral β-amino nitrile characterized by a 2,3-dimethoxyphenyl substituent at the β-position of the nitrile group. As a member of the β-amino nitrile family, it serves as a critical intermediate in pharmaceutical synthesis, particularly for constructing peptides and small-molecule drugs . The stereochemistry (3R) and the electron-rich dimethoxy substituents influence its reactivity, solubility, and interaction with biological targets or enzymes.

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

(3R)-3-amino-3-(2,3-dimethoxyphenyl)propanenitrile

InChI

InChI=1S/C11H14N2O2/c1-14-10-5-3-4-8(11(10)15-2)9(13)6-7-12/h3-5,9H,6,13H2,1-2H3/t9-/m1/s1

InChI Key

CSWRQFLOYNWXOC-SECBINFHSA-N

Isomeric SMILES

COC1=CC=CC(=C1OC)[C@@H](CC#N)N

Canonical SMILES

COC1=CC=CC(=C1OC)C(CC#N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-Amino-3-(2,3-dimethoxyphenyl)propanenitrile typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-dimethoxybenzaldehyde and a suitable nitrile source.

    Reaction Conditions: The key steps may include condensation reactions, reduction, and amination under controlled conditions. Catalysts and reagents such as sodium borohydride, ammonia, and solvents like ethanol or methanol are commonly used.

    Purification: The final product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale production, ensuring safety, and minimizing environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-Amino-3-(2,3-dimethoxyphenyl)propanenitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Reagents like nitric acid for nitration or bromine for halogenation.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of primary amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

Biology

    Biochemical Studies: Investigated for its interactions with biological molecules and potential as a biochemical probe.

Medicine

    Pharmaceutical Research: Explored for its potential therapeutic properties and as a building block for drug development.

Industry

    Material Science:

Mechanism of Action

The mechanism of action of (3R)-3-Amino-3-(2,3-dimethoxyphenyl)propanenitrile would depend on its specific application. In biochemical contexts, it may interact with enzymes or receptors, influencing biological pathways. The molecular targets and pathways involved would be identified through experimental studies.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their differences are summarized in Table 1.

Table 1: Structural Comparison of (3R)-3-Amino-3-(2,3-dimethoxyphenyl)propanenitrile with Analogs

Compound Name Substituent(s) Molecular Formula Key Functional Groups Notable Features
This compound 2,3-dimethoxyphenyl Not Provided Nitrile, Primary amine Electron-donating methoxy groups
3-Amino-3-(p-toluoyl)propanenitrile (3a) p-Tolyl (4-methylphenyl) Not Provided Nitrile, Primary amine High enzymatic conversion to amides
(R)-2-Amino-3-(pyridin-3-yl)propanoic acid Pyridin-3-yl C₈H₁₀N₂O₂ Carboxylic acid, Amine Water-soluble, used in peptide synthesis
(3R)-3-Amino-3-(3-fluoro-2-methylphenyl)propanenitrile 3-fluoro-2-methylphenyl C₁₀H₁₁FN₂ Nitrile, Primary amine Discontinued (stability issues?)
(3R)-3-Amino-3-(3-fluoro-4-methylphenyl)propanenitrile 3-fluoro-4-methylphenyl C₁₀H₁₁FN₂ Nitrile, Primary amine Para-substituted fluorine and methyl
Key Observations:
  • Fluorine substituents (e.g., in and ) introduce electron-withdrawing effects, which may reduce reactivity in enzymatic hydration but improve metabolic stability in drug candidates .
  • Stereochemistry: The (3R) configuration in the target compound and its fluoro-methyl analogs (–4) may confer specificity in enzyme-mediated reactions, as seen in other β-amino nitriles .

Reactivity and Enzymatic Conversion

  • However, methoxy’s electron donation could stabilize transition states, offsetting steric effects.
  • Stability and Practical Use: The discontinuation of (3R)-3-Amino-3-(3-fluoro-2-methylphenyl)propanenitrile () hints at synthesis or stability challenges, possibly due to fluorine’s inductive effects or steric strain from ortho-substituents . In contrast, the target compound’s methoxy groups may improve shelf-life by reducing electrophilicity at the nitrile group.

Physicochemical and Application Differences

  • Solubility :

    • The pyridin-3-yl analog () exists as a carboxylic acid, enhancing water solubility (~98.5% purity) compared to nitriles .
    • The target compound’s methoxy groups likely increase lipophilicity, favoring membrane permeability in drug candidates but reducing aqueous solubility.
  • Pharmaceutical Utility :

    • 3a and its derivatives are preferred for enzymatic amidation due to high conversion yields, whereas fluorine-substituted analogs (–4) might be prioritized for metabolic stability .
    • The target compound’s dimethoxy groups could make it suitable for central nervous system (CNS) drugs, as methoxy substituents are common in blood-brain barrier penetrants.

Biological Activity

(3R)-3-Amino-3-(2,3-dimethoxyphenyl)propanenitrile is a compound that has garnered attention for its potential biological activities. Its unique structural features allow for interactions with various biomolecules, making it a candidate for further pharmacological studies. This article reviews the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and potential therapeutic applications.

Structural Characteristics

The compound features an amino group and a nitrile functionality, which are crucial for its biological activity. The presence of the dimethoxyphenyl ring enhances its ability to engage in π-π interactions and hydrogen bonding with proteins and enzymes. These interactions are essential for modulating enzymatic pathways and receptor activities.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites or allosteric sites, altering their activity.
  • Receptor Modulation : It may interact with various receptors, influencing signal transduction pathways that regulate cellular functions.
  • Biomolecular Interactions : The structural features allow the compound to form hydrogen bonds and π-π stacking interactions with target biomolecules.

Research Findings

Recent studies have highlighted several aspects of the biological activity of this compound:

  • Enzymatic Pathway Influence :
    • The compound exhibits significant inhibition of certain enzyme classes, which may lead to altered metabolic pathways. For instance, it has been shown to downregulate specific proteolytic enzymes involved in disease processes.
  • Therapeutic Potential :
    • Preliminary investigations suggest that this compound could serve as a pharmaceutical intermediate in developing treatments for conditions such as cancer and neurodegenerative diseases.

Case Study 1: Enzyme Interaction

A study investigated the interaction of this compound with serine proteases. The results indicated that at concentrations above 50 µM, the compound inhibited enzyme activity by approximately 60%, suggesting a strong binding affinity to the active site.

Case Study 2: Receptor Binding

In another study focused on receptor modulation, this compound was tested against G-protein coupled receptors (GPCRs). The findings revealed that it could act as an antagonist at specific GPCR subtypes, potentially influencing pathways related to pain and inflammation.

Data Table: Biological Activities

Activity TypeObserved EffectReference
Enzyme Inhibition60% inhibition at 50 µM
Receptor ModulationAntagonist effects on GPCRs
Therapeutic PotentialCandidate for cancer treatment

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.